molecular formula C13H16BrClO B13548189 1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene

1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene

Cat. No.: B13548189
M. Wt: 303.62 g/mol
InChI Key: OHFOYZITSJFRRK-UHFFFAOYSA-N
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Description

1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene is an organic compound that features a bromocyclohexyl group attached to a chlorobenzene ring through an oxymethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzyl alcohol with 2-bromocyclohexanol in the presence of a suitable base and a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the formation of the oxymethyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromine or chlorine atoms can yield the corresponding hydrocarbons.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone (Finkelstein reaction) or potassium tert-butoxide in DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products include iodinated or other halogenated derivatives.

    Oxidation: Products include cyclohexanone derivatives or benzoic acid derivatives.

    Reduction: Products include cyclohexane derivatives or benzene derivatives.

Scientific Research Applications

1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(((2-Chlorocyclohexyl)oxy)methyl)-2-bromobenzene
  • 1-(((2-Iodocyclohexyl)oxy)methyl)-2-chlorobenzene
  • 1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene

Uniqueness

1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene is unique due to its specific combination of bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C13H16BrClO

Molecular Weight

303.62 g/mol

IUPAC Name

1-[(2-bromocyclohexyl)oxymethyl]-2-chlorobenzene

InChI

InChI=1S/C13H16BrClO/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15/h1,3,5,7,11,13H,2,4,6,8-9H2

InChI Key

OHFOYZITSJFRRK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)OCC2=CC=CC=C2Cl)Br

Origin of Product

United States

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